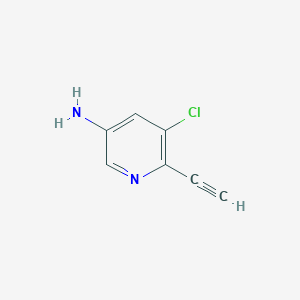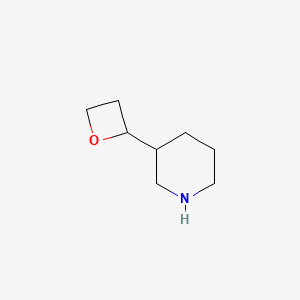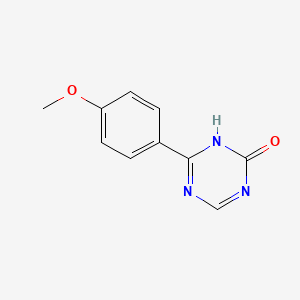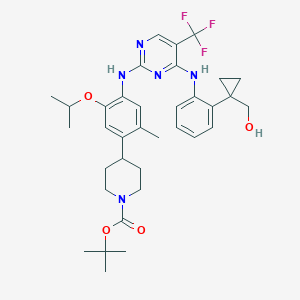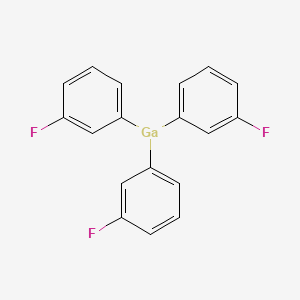
Tris(3-fluorophenyl)gallane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(3-fluorophenyl)gallium is an organometallic compound that features a gallium atom bonded to three 3-fluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(3-fluorophenyl)gallium typically involves the reaction of gallium trichloride with 3-fluorophenylmagnesium bromide in an anhydrous solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
GaCl3+3C6H4F-MgBr→Ga(C6H4F)3+3MgBrCl
Industrial Production Methods
While specific industrial production methods for tris(3-fluorophenyl)gallium are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
化学反応の分析
Types of Reactions
Tris(3-fluorophenyl)gallium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Gallium oxide derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atoms.
科学的研究の応用
Tris(3-fluorophenyl)gallium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds.
Biology: Potential use in biological imaging due to its unique electronic properties.
Medicine: Investigated for its potential anticancer properties, similar to other gallium-based compounds.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
作用機序
The mechanism by which tris(3-fluorophenyl)gallium exerts its effects is not fully understood. it is believed to interact with cellular components through its gallium center, which can mimic iron and disrupt biological processes. This disruption can lead to the inhibition of cellular functions, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
Tris(3-fluorophenyl)antimony: Similar structure but with antimony instead of gallium.
Tris(8-quinolinolato)gallium (KP46): Another gallium-based compound with anticancer properties.
Uniqueness
Tris(3-fluorophenyl)gallium is unique due to the presence of fluorine atoms on the phenyl rings, which can influence its reactivity and electronic properties. This makes it distinct from other organogallium compounds and potentially more versatile in various applications.
特性
CAS番号 |
58448-13-8 |
|---|---|
分子式 |
C18H12F3Ga |
分子量 |
355.0 g/mol |
IUPAC名 |
tris(3-fluorophenyl)gallane |
InChI |
InChI=1S/3C6H4F.Ga/c3*7-6-4-2-1-3-5-6;/h3*1-2,4-5H; |
InChIキー |
FZKWZQGXSFNQIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[Ga](C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


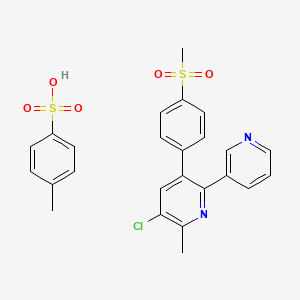
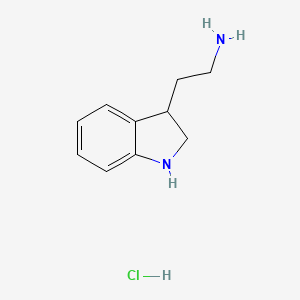
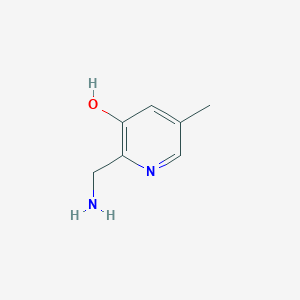
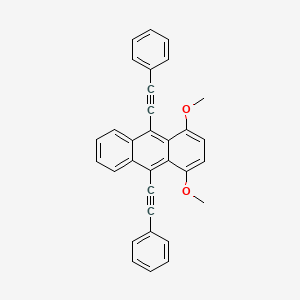
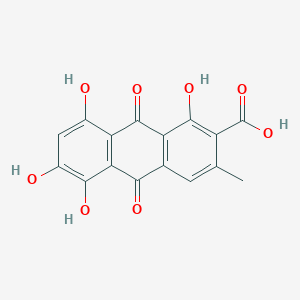
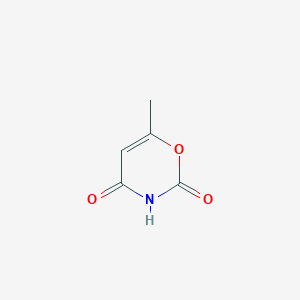
![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)
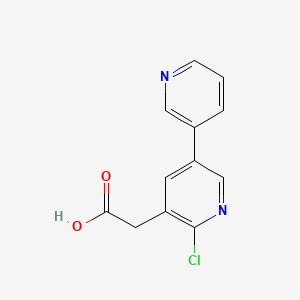
![Naphtho[1,2-h]cinnoline](/img/structure/B13138789.png)
